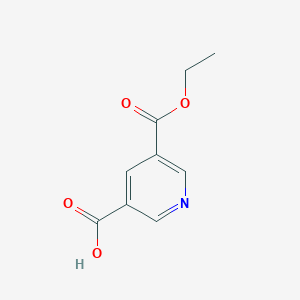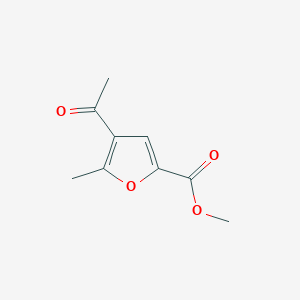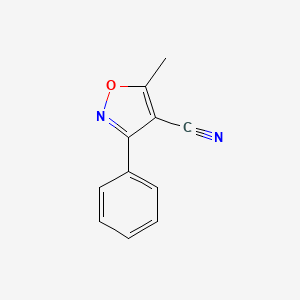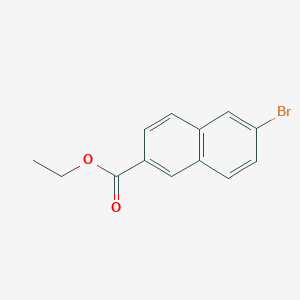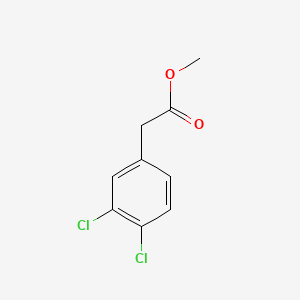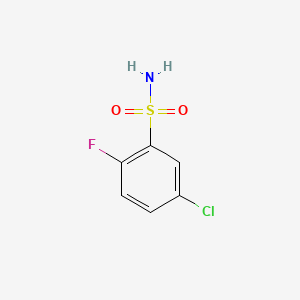![molecular formula C13H12ClN B1349253 (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 893649-04-2](/img/structure/B1349253.png)
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine
説明
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine: is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the para position
科学的研究の応用
Chemistry:
Catalysis: (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Industry:
Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.
作用機序
Target of Action
The primary targets of [4-(3-Chlorophenyl)phenyl]methanamine are currently unknown. This compound is structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug . .
Mode of Action
Formaldehyde is considered to be highly bactericidal . It’s possible that [4-(3-Chlorophenyl)phenyl]methanamine may have a similar mode of action, but this would need to be confirmed through experimental studies.
Action Environment
The action of [4-(3-Chlorophenyl)phenyl]methanamine may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, methenamine’s action is pH-dependent . .
生化学分析
Biochemical Properties
[4-(3-Chlorophenyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels.
Cellular Effects
The effects of [4-(3-Chlorophenyl)phenyl]methanamine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [4-(3-Chlorophenyl)phenyl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(3-Chlorophenyl)phenyl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that its stability can vary under different conditions, affecting its efficacy and potency. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of [4-(3-Chlorophenyl)phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are crucial considerations in preclinical studies.
Metabolic Pathways
[4-(3-Chlorophenyl)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect overall cellular metabolism, potentially leading to changes in energy production, biosynthesis, and degradation processes. Understanding its involvement in metabolic pathways is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of [4-(3-Chlorophenyl)phenyl]methanamine within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and efficacy, determining its potential as a therapeutic agent. Studying its transport and distribution patterns provides insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of [4-(3-Chlorophenyl)phenyl]methanamine is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall function within the cell. Understanding its subcellular distribution helps in elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine typically involves the following steps:
Nitration: The starting material, biphenyl, undergoes nitration to introduce a nitro group at the para position of one of the phenyl rings.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amine group is further chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated biphenyl is reacted with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy-substituted biphenyl derivatives.
類似化合物との比較
- [4-(3-Chlorobenzenesulfonyl)phenyl]methanamine
- (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine
- (S)-(4-Chlorophenyl)(phenyl)methanamine
Comparison:
- Structural Differences: While these compounds share a common biphenyl structure, the substituents on the phenyl rings differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups (e.g., sulfonyl, trifluoromethoxy) can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features. For example, the trifluoromethoxy derivative may be more suitable for applications requiring high electronegativity and stability.
特性
IUPAC Name |
[4-(3-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQUBLIBQYSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362747 | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893649-04-2 | |
| Record name | 3′-Chloro[1,1′-biphenyl]-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893649-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


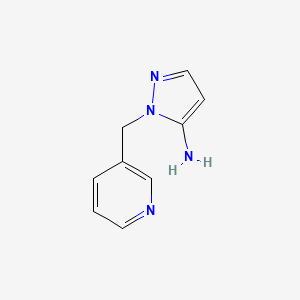
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)
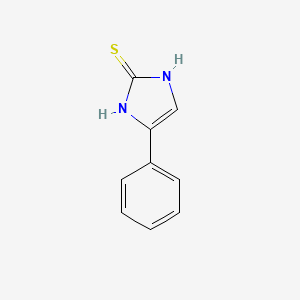
![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

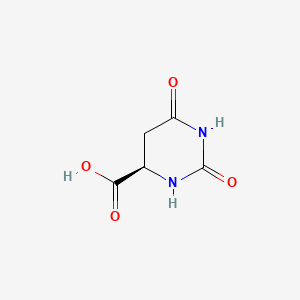
![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)
